2-Pyridinecarboxaldehyde, 5-acetyl-
Overview
Description
2-Pyridinecarboxaldehyde, also known as Picolinaldehyde, is an organic compound with the formula NC5H4CHO . It is one of three isomeric pyridinaldehydes, the others being pyridine-3-carboxaldehyde and pyridine-4-carboxaldehyde . It is a colorless oily liquid with a distinctive odor . This compound has been used to synthesize chitosan-based bifunctionalized adsorbents and in aldol addition reactions with pyruvate .
Synthesis Analysis
Pyridine-2-carboxaldehyde can be synthesized through thermally induced carbonyl substitutions on [M (CO) 5 X] (M = Mn, X = Cl, Br; M = Re, X = Br) or room temperature displacement of acetonitrile from [Mo (η 3 -methallyl)Cl (CO) 2 (NCMe) 2] to produce stable crystalline complexes containing pyridine-2-carboxaldehyde as chelate κ 2 ( N,O) ligands . Another method involves a temperature rise reflux reaction of 2-methylpyridine in the presence of halohydrocarbon, benzoyl amide, and trichloro isocyanate .Molecular Structure Analysis
The molecular structure of 2-Pyridinecarboxaldehyde consists of a pyridine ring with a formyl group attached to the 2-position . The molecular formula is C6H5NO and the molecular weight is 107.1100 .Chemical Reactions Analysis
Pyridine-2-carboxaldehyde can react with ethylglycine to afford iminopyridine complexes containing an amino ester pendant arm in high yield . It can also react with silver salts to produce neutral complexes containing coordinated perchlorate or triflate .Physical And Chemical Properties Analysis
2-Pyridinecarboxaldehyde is a colorless oily liquid with a distinctive odor . It has a molecular weight of 107.1100 .Scientific Research Applications
Synthesis and Chemical Transformations
2-Pyridinecarboxaldehyde, and its derivatives, are fundamental in various synthetic and chemical transformations. For instance, the efficient synthesis of 2-amino-3-pyridinecarboxaldehyde involves ortho-lithiation of 2-(pivaloylamino)pyridine, showcasing the versatility of pyridinecarboxaldehyde derivatives in organic synthesis (Rivera et al., 2001). Additionally, these compounds participate in Lewis acid-catalyzed reactions to produce various heterocyclic compounds, indicating their role in expanding chemical libraries (Kobayashi et al., 2002).
Complexation and Coordination Chemistry
Pyridinecarboxaldehyde derivatives demonstrate significant potential in complexation and coordination chemistry. For example, the selective complexation of 3d metal(II) ions with multidentate and chiral isomers derived from condensation of 2-pyridinecarboxaldehyde showcases their application in creating complex metal-ligand architectures, which could be pivotal in catalysis and materials science (Lee et al., 2009).
Photophysical and Photochemical Properties
The study of 2-pyridinecarboxaldehyde derivatives extends into photophysics and photochemistry, where their behavior under UV irradiation reveals insights into molecular dynamics and potential applications in photonic devices. The investigation of matrix-isolation infrared spectra of pyridinecarboxaldehydes before and after UV irradiation contributes to the understanding of their photostability and photoinduced transformations, which could influence their use in light-sensitive applications (Ohno et al., 2006).
Molecular Dynamics and Isomerization
The configurational dynamics of derivatives, evidenced by E/Z isomerization under ultraviolet radiation, are crucial for understanding the structural flexibility and reactivity of these compounds. This knowledge is vital for their potential application in molecular switches and electronics, where isomerization can be harnessed for data storage or signal transduction (Gordillo et al., 2016).
Mechanism of Action
Target of Action
It’s known that pyridine-2-carboxaldehyde, a similar compound, can act as a ligand and form stable crystalline complexes with certain metal ions . These complexes can react with other compounds to form new complexes .
Mode of Action
It’s known that pyridine-2-carboxaldehyde can form chelate κ2 (n,o) ligands with certain metal ions . This suggests that 5-acetyl-2-pyridinecarboxaldehyde might interact with its targets in a similar manner.
Biochemical Pathways
It’s known that acetyl-coa carboxylase, an enzyme involved in fatty acid biosynthesis, uses a covalently attached biotin moiety to bind a carboxyl anion and then transfer it to acetyl-coa, yielding malonyl-coa . This suggests that 5-acetyl-2-pyridinecarboxaldehyde might affect similar biochemical pathways.
Pharmacokinetics
The molecular weight of the compound is 14915 , which might influence its bioavailability.
Result of Action
It’s known that pyridine-2-carboxaldehyde can form stable crystalline complexes with certain metal ions , which suggests that 5-acetyl-2-pyridinecarboxaldehyde might have similar effects.
Action Environment
It’s known that the stability of similar compounds can be influenced by factors such as temperature and ph .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
It is known that pyridine derivatives, such as 5-acetyl-2-pyridinecarboxaldehyde, can undergo Schiff base condensation reaction with appropriate substrates, resulting in products that behave as flexible and multidentate bioactive ligands . These Schiff bases are of great interest in medicinal chemistry as they can exhibit physiological effects similar to pyridoxal-amino acid systems which are considered to be very important in numerous metabolic reactions .
Cellular Effects
It is known that pyridine derivatives can have various biological activities, including antibacterial, antiviral, antitubercular, antifungal, antioxidant, anticonvulsants, antidepressant, anti-inflammatory, antihypertensive, anticancer activity etc
Molecular Mechanism
It is known that pyridine derivatives can show very strong binding abilities towards various cations and anions with unique photophysical properties
Temporal Effects in Laboratory Settings
It is known that pyridine derivatives can have various effects over time in laboratory settings
Metabolic Pathways
It is known that pyridine derivatives can be involved in various metabolic pathways
properties
IUPAC Name |
5-acetylpyridine-2-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c1-6(11)7-2-3-8(5-10)9-4-7/h2-5H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMWCVACROOTFDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(C=C1)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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